1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride
Description
This compound features a piperazine core substituted at the 1-position with a 5-chloro-2-methylphenyl group and at the 4-position with a 1,3-dimethylpyrazole moiety linked via a carbonyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1,3-dimethylpyrazol-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O.ClH/c1-12-4-5-14(18)10-16(12)21-6-8-22(9-7-21)17(23)15-11-20(3)19-13(15)2;/h4-5,10-11H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCQOTRQSIIMHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=C3C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H20ClN5O
- Molecular Weight : 349.82 g/mol
- CAS Number : [insert CAS number if available]
The compound features a piperazine ring substituted with a pyrazole moiety and a chloro-methylphenyl group, contributing to its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. A study demonstrated that compounds similar to this compound showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole derivatives displayed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole-based compounds exhibit activity against various bacterial strains, including E. coli and S. aureus. For example, a related pyrazole derivative demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been widely studied. Compounds containing the pyrazole nucleus have been found to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of reactive oxygen species (ROS) . In particular, studies have reported that certain pyrazole derivatives can inhibit tumor growth in vivo by targeting specific signaling pathways involved in cancer progression.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Cytokine Inhibition : The compound may inhibit the synthesis or activity of pro-inflammatory cytokines.
- Enzyme Inhibition : Some studies suggest that it can act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in carrageenan-induced edema models. Results showed significant reductions in swelling comparable to indomethacin .
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyrazole derivatives against pathogenic bacteria. The results indicated that some compounds exhibited potent activity against multi-drug resistant strains .
- Anticancer Activity : Research involving human cancer cell lines demonstrated that specific pyrazole derivatives led to increased apoptosis rates and decreased viability in cancer cells compared to untreated controls .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Diversity on the Piperazine Core
- Pyrazole-Carbonyl vs. Methylpyrazole : The compound 1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride () shares the 1,3-dimethylpyrazole group but connects it via a methylene bridge instead of a carbonyl. This difference reduces electronic conjugation and may alter receptor binding affinity .
- Chloropyridine-Carbonyl Analog: 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine () replaces the pyrazole with a chloropyridine ring. Such substitutions are common in agrochemicals (e.g., neonicotinoids) and highlight the role of heterocycles in targeting insect-specific proteins .
- Phenylpiperazine Derivatives : Compounds like 1-(2-methylbenzyl)-4-phenylpiperazine () lack the pyrazole-carbonyl group but retain aromatic substituents, often associated with serotonin receptor modulation .
Impact of Halogenation and Methyl Groups
The 5-chloro-2-methylphenyl group in the target compound is structurally analogous to substituents in pesticides (e.g., fipronil, ) and pharmaceuticals. Chlorine atoms enhance lipophilicity and metabolic stability, while methyl groups reduce steric hindrance, optimizing target interactions .
Agrochemical Potential
The structural resemblance to anthranilic diamides () and fipronil () suggests insecticidal activity. The pyrazole-carbonyl group may act as a bioisostere for carbamates or sulfonamides, disrupting insect ryanodine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
